molecular formula C17H11ClF3N3O B2910806 4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-29-9

4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2910806
CAS No.: 477851-29-9
M. Wt: 365.74
InChI Key: ONZFZMFZKZUYON-BENRWUELSA-N
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Description

4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core, which is a versatile scaffold in medicinal chemistry, and is modified with chloroaniline, phenyl, and trifluoromethyl groups, enhancing its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-chloroaniline with an appropriate aldehyde or ketone to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a hydrazine derivative to form the pyrazolone ring.

    Substitution: Introduction of the trifluoromethyl group is achieved through nucleophilic substitution reactions, often using trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the phenyl or pyrazolone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chloroaniline and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, trifluoromethylating agents.

Major Products

The major products formed from these reactions include various substituted pyrazolones, oxidized derivatives, and reduced amines or alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroaniline and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The pyrazolone core is crucial for its activity, providing a scaffold that can interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-bromoanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
  • 4-[(2-fluoroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
  • 4-[(2-methoxyanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of 4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroaniline group enhances its reactivity and potential biological activity compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(2-chlorophenyl)iminomethyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O/c18-13-8-4-5-9-14(13)22-10-12-15(17(19,20)21)23-24(16(12)25)11-6-2-1-3-7-11/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLKYBUAUFZBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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